(5-BROMO-2-THIENYL)(4-CYCLOHEXYLPIPERAZINO)METHANONE
Overview
Description
(5-BROMO-2-THIENYL)(4-CYCLOHEXYLPIPERAZINO)METHANONE is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a brominated thiophene ring attached to a cyclohexylpiperazine moiety through a methanone linkage. The presence of both aromatic and aliphatic components in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-BROMO-2-THIENYL)(4-CYCLOHEXYLPIPERAZINO)METHANONE typically involves the following steps:
Bromination of Thiophene: The thiophene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to yield 5-bromo-2-thiophene.
Formation of Piperazine Derivative: Cyclohexylpiperazine is synthesized separately through the reaction of cyclohexylamine with piperazine.
Coupling Reaction: The brominated thiophene and cyclohexylpiperazine are then coupled using a suitable coupling agent, such as a palladium catalyst, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(5-BROMO-2-THIENYL)(4-CYCLOHEXYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Various substituted thiophene derivatives.
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Thiol derivatives of thiophene.
Scientific Research Applications
(5-BROMO-2-THIENYL)(4-CYCLOHEXYLPIPERAZINO)METHANONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (5-BROMO-2-THIENYL)(4-CYCLOHEXYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The brominated thiophene ring can engage in π-π interactions, while the cyclohexylpiperazine moiety can form hydrogen bonds and hydrophobic interactions with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(5-BROMO-2-THIENYL)METHANONE: Lacks the piperazine moiety, making it less versatile in biological applications.
(4-CYCLOHEXYLPIPERAZINO)METHANONE: Lacks the brominated thiophene ring, reducing its potential for π-π interactions.
(5-CHLORO-2-THIENYL)(4-CYCLOHEXYLPIPERAZINO)METHANONE: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and interactions.
Uniqueness
The unique combination of a brominated thiophene ring and a cyclohexylpiperazine moiety in (5-BROMO-2-THIENYL)(4-CYCLOHEXYLPIPERAZINO)METHANONE provides it with distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(5-bromothiophen-2-yl)-(4-cyclohexylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2OS/c16-14-7-6-13(20-14)15(19)18-10-8-17(9-11-18)12-4-2-1-3-5-12/h6-7,12H,1-5,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZKQKNPWPEYII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=C(S3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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